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Compound of Interest

Compound Name: ST-836 hydrochloride

Cat. No.: B1139235

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential application of ST-836
hydrochloride in neurodegenerative disease research. As a preclinical compound, publicly
available data on ST-836 hydrochloride is limited. Therefore, this guide draws upon
established knowledge of its drug class—D2/D3 dopamine receptor agonists—to present a
representative framework for its potential mechanism of action, relevant experimental
protocols, and hypothetical data. The information presented herein is intended for research and
informational purposes only and does not constitute a promotion or endorsement of this
specific compound.

Executive Summary

Neurodegenerative diseases such as Parkinson's disease are characterized by the progressive
loss of specific neuronal populations. A key therapeutic strategy involves the modulation of
dopamine signaling pathways to either replace lost function or provide neuroprotection. ST-836
hydrochloride is a small molecule identified as a dopamine D2 and D3 receptor agonist
currently in the preclinical stage of development for Parkinson's disease.[1][2] Agonism at these
receptors has been linked to neuroprotective effects in various preclinical models, suggesting
that ST-836 hydrochloride may hold therapeutic potential beyond symptomatic relief. This
guide provides an in-depth look at the potential mechanisms of action, relevant experimental
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models, and key data points pertinent to the investigation of D2/D3 agonists like ST-836

hydrochloride in a neurodegenerative disease context.

Core Compound Information

Property

Value

Reference

Compound Name

ST-836 hydrochloride

[3]

Synonyms

ST-836 Hcl, ST-748

[1](2]

Chemical Name

N-(2-(4-(2-
methoxyphenyl)piperazin-1-
yl)ethyl)-N-propyl-4,5,6,7-
tetrahydrobenzold]thiazol-6-

amine hydrochloride

[3]

Molecular Formula C23H35CIN40S [3]

Molecular Weight 451.07 g/mol [3]

Purity 98.11% (by LCMS) [3]
Dopamine D2 Receptor,

Target(s) ) [1]
Dopamine D3 Receptor

Action Agonist [1]
Nervous System Diseases

Therapeutic Area (specifically Parkinson's [1]
Disease)

Developer Motac Neuroscience Ltd. [1]

Development Phase

Preclinical

[1]

Putative Mechanism of Action and Signaling

Pathways

As a D2/D3 dopamine receptor agonist, ST-836 hydrochloride is expected to exert its effects

by stimulating these G protein-coupled receptors. The neuroprotective effects of this class of
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compounds are thought to be multifactorial, involving the modulation of several key signaling
pathways that combat neuronal stress and promote survival.

Dopaminergic Signaling

D2-like dopamine receptors, including D2 and D3 subtypes, are coupled to Gi/o proteins. Their
activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular
cyclic AMP (cAMP) levels. This can influence the activity of protein kinase A (PKA) and
downstream signaling cascades involved in gene expression and cellular function.

ST-836 hydrochloride D2/D3 Receptor A Inhibits

________________ Adenylyl Cyclase gad

Activates Modulation of
Cellular Response

Click to download full resolution via product page

Dopamine D2/D3 Receptor Signaling Cascade.

Neuroprotective Pathways

Beyond canonical dopamine signaling, D2/D3 agonists are hypothesized to promote neuronal
survival through several interconnected pathways:

o Mitochondrial Stabilization: These agonists may help maintain mitochondrial membrane
potential and function, which is often compromised in neurodegenerative diseases.

o Antioxidant Effects: Some D2/D3 agonists have been shown to scavenge free radicals,
thereby reducing oxidative stress, a key contributor to neuronal damage.

o Upregulation of Neurotrophic Factors: Activation of D3 receptors, in particular, has been
linked to increased production of neurotrophic factors like Brain-Derived Neurotrophic Factor
(BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), which support neuronal
survival and plasticity.
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» Anti-apoptotic Signaling: D2 receptor activation can stimulate the PI3K/Akt signaling
pathway, which in turn can inhibit pro-apoptotic proteins and promote cell survival.

D2/D3 Receptor Activation

ST-836 hydrochloride

D2/D3 Receptor

ar Effects

Neuronal Survival

Click to download full resolution via product page
Putative Neuroprotective Mechanisms of D2/D3 Agonists.

Preclinical Data for Representative D2/D3 Agonists

The following tables summarize publicly available data for well-characterized D2/D3 agonists,
pramipexole and ropinirole, which can serve as a benchmark for evaluating new compounds
like ST-836 hydrochloride.

In Vitro Receptor Binding Affinity
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Compound Receptor

Binding Affinity (Ki,
nM)

Reference

Pramipexole D2

Data not specified, but
has high affinity

5- to 7-fold higher

D3 o [4]
affinity than for D2
Lower affinity than for

D4 [4]
D2 and D3

Ropinirole D2 29

In Vivo Efficacy in Animal Models of Parkinson's

Disease
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Compound Animal Model Dose Key Findings Reference
- Improved
rotarod
performance-
Attenuated

Lactacystin- 0.1 mg/kg and dopamine
Pramipexole induced mouse 0.5 mg/kg, i.p., neuron loss and [5]
model twice daily striatal dopamine
reduction-
Increased levels
of BDNF and
GDNF
- Improved
dyskinesia-
_ Prevented
MPTP-induced )
reduction of

mouse model ) )

N/A dopamine and its  [6]
(transdermal )
metabolites-

patch) o
Restored activity
of antioxidant
enzymes

6-OHDA- - Attenuated

) 2 and 10 nmol/2 ]
lesioned rats ] hydroxyl radical [7]
] pl/min

(local perfusion) levels
- Caused
contralateral

o 6-OHDA- circling

Ropinirole ) ) N/A o

lesioned mice (indicating

dopaminergic

activity)
) 0.05-1.0 mg/kg - Reversed motor
MPTP-induced )
SC or 0.1 mg/kg and behavioral
marmosets
PO deficits
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- Improved
behavioral
Transient middle deficits- Reduced
10 mg/kgand 20
cerebral artery infarct area- [8]
o mg/kg
occlusion in rats Attenuated

mitochondrial
ROS production

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical

evaluation of a D2/D3 agonist for neurodegenerative diseases.

In Vitro Dopamine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for dopamine receptor

subtypes.

Methodology:

Membrane Preparation: Utilize cell membranes from cell lines (e.g., CHO or HEK293) stably
expressing human dopamine receptor subtypes (D1, D2, D3, D4, D5).

Radioligand Competition: Perform a competitive binding assay using a known radioligand for
each receptor subtype (e.g., [3H]-Spiperone for D2 receptors).

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the
radioligand, and serial dilutions of the test compound (e.g., ST-836 hydrochloride). Include
wells for total binding (no competitor) and non-specific binding (a high concentration of a
known antagonist).

Incubation: Incubate the plates to allow the binding to reach equilibrium.

Separation: Separate bound and free radioligand by rapid filtration through glass fiber filters.

Quantification: Measure the radioactivity on the filters using a scintillation counter.
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o Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50%
of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective and symptomatic effects of a test compound in a
toxin-induced model of Parkinson's disease.

Methodology:

Animal Model: Use a mouse strain susceptible to MPTP, such as C57BL/6.

o MPTP Administration: Administer MPTP hydrochloride dissolved in saline via intraperitoneal
(i.p.) injection. A common regimen is four injections of 18-20 mg/kg at 2-hour intervals.

e Test Compound Administration: Administer the test compound (e.g., ST-836 hydrochloride)
at various doses before and/or after MPTP administration, depending on whether a
protective or restorative effect is being investigated.

e Behavioral Assessment: Conduct behavioral tests to assess motor function, such as the
rotarod test for motor coordination and balance, and the open field test for locomotor activity.

» Neurochemical Analysis: At the end of the study, euthanize the animals and dissect the
striatum. Measure levels of dopamine and its metabolites (DOPAC and HVA) using high-
performance liquid chromatography (HPLC).

e Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) staining to
guantify the loss of dopaminergic neurons in the substantia nigra.
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Experimental Setup

Select C57BL/6 Mice

Divide into Control,
MPTP, and MPTP + ST-836 Groups

Treatment Phase

Administer ST-836 hydrochloride
(Pre- and/or Post-MPTP)

Induce Parkinsonism with MPTP

Assessment Phase

Behavioral Testing
(e.g., Rotarod, Open Field)

Neurochemical Analysis
(Striatal Dopamine by HPLC)

Immunohistochemistry
(TH Staining of Substantia Nigra)

Data Analysis and Interpretation

Click to download full resolution via product page

Workflow for the MPTP Mouse Model of Parkinson's Disease.
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6-OHDA Rat Model of Parkinson's Disease

Objective: To assess the efficacy of a test compound in a unilateral lesion model of Parkinson's

disease.

Methodology:

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

Surgical Procedure: Anesthetize the rat and place it in a stereotaxic frame. Unilaterally inject
6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.

Test Compound Administration: Administer the test compound systemically (e.g., i.p. or
orally) at different doses, typically starting after the lesion has been established.

Rotational Behavior: Assess rotational behavior induced by a dopamine agonist (e.g.,
apomorphine) or a dopamine-releasing agent (e.g., amphetamine). A reduction in
contralateral rotations (for agonist-induced) or ipsilateral rotations (for releasing agent-
induced) indicates a therapeutic effect.

Post-mortem Analysis: At the conclusion of the study, perform neurochemical and histological
analyses as described for the MPTP model to confirm the extent of the lesion and the effect
of the treatment.

Assessment of Mitochondrial Function

Objective: To determine if the test compound can protect against mitochondrial dysfunction in

vitro.

Methodology:

Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.

Induction of Mitochondrial Dysfunction: Treat the cells with a mitochondrial toxin such as
MPP+ (the active metabolite of MPTP) or rotenone.

Test Compound Treatment: Co-incubate the cells with the toxin and various concentrations
of the test compound.
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» Mitochondrial Membrane Potential (AWm) Assay: Use a fluorescent dye such as JC-1 or
TMRM to measure changes in mitochondrial membrane potential by flow cytometry or
fluorescence microscopy. A preservation of AWm in the presence of the test compound
indicates a protective effect.

o ATP Production Assay: Measure cellular ATP levels using a luciferase-based assay to
assess the impact on energy production.

» Reactive Oxygen Species (ROS) Assay: Use a fluorescent probe like DCFDA to quantify
intracellular ROS production.

Conclusion

ST-836 hydrochloride, as a D2/D3 dopamine receptor agonist, belongs to a class of
compounds with demonstrated therapeutic potential for Parkinson's disease and putative
neuroprotective properties. The preclinical development of this compound will likely involve a
comprehensive evaluation of its receptor binding profile, in vivo efficacy in established animal
models of neurodegeneration, and elucidation of its specific effects on neuroprotective
signaling pathways. The experimental frameworks and representative data presented in this
guide offer a robust starting point for researchers and drug development professionals
interested in investigating the potential of ST-836 hydrochloride and similar molecules for the
treatment of neurodegenerative diseases. Further studies are required to delineate the specific
pharmacological profile of ST-836 hydrochloride and to validate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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